Methyl 3-(dimethylamino)-2-isocyanoacrylate

Description

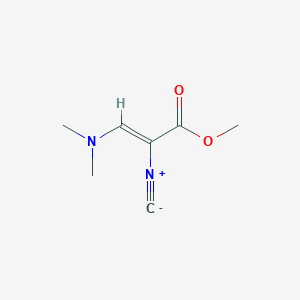

Methyl 3-(dimethylamino)-2-isocyanoacrylate (CAS RN: 113212-14-9) is a specialized isocyanide-containing compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.16 g/mol . It is characterized by a melting point range of 61–67°C and is typically stored at 0–6°C due to its reactive nature . Structurally, it features a dimethylamino group at the 3-position and an isocyano group at the 2-position of the acrylate backbone (Scheme 13 in ), making it a versatile building block in multicomponent reactions (MCRs) and solid-phase synthesis .

This compound is prominently used in the synthesis of heterocycles, such as thiazoles, and has been applied in the total synthesis of complex natural products like tubulysins . Its reactivity stems from the electron-donating dimethylamino group, which activates the isocyanide for nucleophilic additions, and the ester moiety, which facilitates cyclization reactions.

Properties

CAS No. |

113212-14-9 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate |

InChI |

InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+ |

InChI Key |

FREGRQYTSPAJDX-AATRIKPKSA-N |

SMILES |

CN(C)C=C(C(=O)OC)[N+]#[C-] |

Isomeric SMILES |

CN(C)/C=C(\C(=O)OC)/[N+]#[C-] |

Canonical SMILES |

CN(C)C=C(C(=O)OC)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Catalytic Condensation with Dialkoxymethane

The patent CN105541664A outlines a general method for synthesizing cyanoacrylates via condensation of cyanoacetic esters with dialkoxymethane. Adapting this for methyl 3-(dimethylamino)-2-isocyanoacrylate requires substituting ethyl cyanoacetate with methyl cyanoacetate and employing a dimethylamino-functionalized dialkoxymethane analog.

Example Protocol

-

Reactants : Methyl cyanoacetate (1.0 mol) and dimethylamino-methyl ether (2.5 mol).

-

Catalyst : Piperidinium acetate (5 mol%).

-

Outcome : Forms an oligomeric intermediate, which undergoes vacuum cracking at 150–240°C/1 mbar to yield the monomer.

Key Data

Solid-Phase Synthesis Using Wang Resin

The resin-bound derivative of this compound, 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin, is synthesized for solid-phase applications. This method, detailed by Henkel et al., involves anchoring the acrylate to a polymeric support for streamlined purification.

Microwave-Assisted Coupling

Steps :

-

Resin Activation : Wang resin is functionalized with a bromoacetyl linker.

-

Nucleophilic Substitution : Reaction with this compound in dimethylformamide (DMF) at 220°C for 15 minutes under microwave irradiation.

-

Washing : Sequential rinsing with dimethoxyethane and methanol to remove unreacted reagents.

Performance Metrics

-

Reaction Efficiency : >90% coupling efficiency (estimated via UV monitoring).

-

Applications : Used to synthesize imidazole-4-carboxylic acids with yields of 20–90%.

Dehydration of Formamide Precursors

The isocyano group is introduced via dehydration of a formamide intermediate, a common strategy in isocyanide synthesis.

Formylation and Dehydration

-

Formylation : Methyl 3-(dimethylamino)-2-formamidoacrylate is prepared by treating methyl 3-(dimethylamino)acrylate with formic acid under reflux.

-

Dehydration : Phosphorus oxychloride (POCl₃) is added to the formamide at 0°C, yielding the isocyano product.

Optimization Notes

-

Temperature Control : Maintaining sub-10°C prevents polymerization.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot route to construct the acrylate scaffold while introducing both functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-isocyanoacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.

Addition Reactions: The acrylate moiety can undergo Michael addition reactions with nucleophiles.

Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and solvents like benzene or toluene. Reaction conditions often involve low temperatures and anhydrous environments to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isocyanides, while Michael addition can produce β-amino esters .

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(dimethylamino)-2-isocyanoacrylate is used as a building block for the synthesis of various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with biological molecules makes it a candidate for designing new pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves its interaction with nucleophiles and electrophiles. The isocyano group can act as a nucleophile, while the acrylate moiety can participate in electrophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Cyanoacrylate

- Structure: Lacks the dimethylamino group at the 3-position and replaces the isocyano group with a cyano group.

- Reactivity: Primarily polymerizes rapidly in the presence of moisture (e.g., super glue).

- Applications: Industrial adhesives vs. medicinal chemistry applications for the dimethylamino-isocyanoacrylate .

Ethyl 3-(Dimethylamino)-2-Isocyanoacrylate

- Structure : Ethyl ester instead of methyl ester.

- Limited commercial availability compared to the methyl derivative .

- Reactivity : Similar MCR utility but may exhibit slower reaction kinetics due to steric effects.

Other Convertible Isocyanides

- Example: Polymer-supported 3-(dimethylamino)-2-isocyanoacrylate resin .

- Key Difference : Solid-phase resin enables easy purification but reduces reaction efficiency compared to the soluble methyl derivative .

Research Findings and Reactivity Insights

- Synthetic Utility: Methyl 3-(dimethylamino)-2-isocyanoacrylate reacts with thioacetic acid in THF at -78°C to form thiazole intermediates, a critical step in tubulysin synthesis .

- Solid-Phase Adaptations : When immobilized on resin, the compound retains reactivity but requires extended reaction times (e.g., overnight stirring at room temperature) .

Biological Activity

Methyl 3-(dimethylamino)-2-isocyanoacrylate (MDA-ICA) is a compound belonging to the isocyanide class, notable for its versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This article explores its biological activity, focusing on its mechanisms of action, synthesis applications, and potential therapeutic implications.

MDA-ICA is characterized by the presence of a -N≡C functional group, which imparts significant reactivity. It is primarily utilized as a bifunctional reagent in multicomponent reactions (MCRs). The synthesis of MDA-ICA can be achieved through various methods, including:

- Reactions with Methyl 3-(dimethylamino)-2-propenoate : This method involves using phosphoryl chloride and triethylamine in dichloromethane, followed by tert-butyl isocyanide addition.

- Polymer-Bound Versions : A polymer-bound variant has been developed for easier purification and automation in chemical synthesis.

Mechanisms of Biological Activity

While specific biological activity data for MDA-ICA is limited, related compounds often exhibit significant biological effects. The biological activity of isocyanides generally stems from their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Biological Effects

- Antimicrobial Activity : Some studies suggest that isocyanides can exhibit antimicrobial properties, potentially due to their ability to disrupt cellular processes.

- Cytotoxicity : Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Modulation : Isocyanides may influence enzymatic activities related to fatty acid metabolism and cell signaling pathways.

Applications in Synthesis

MDA-ICA has garnered attention for its role in synthesizing thiazoles through multicomponent reactions. The typical reaction involves combining the isocyanide with a sulfur source and other reactive components (aldehydes or ketones), leading to the formation of substituted thiazole rings .

Table 1: Summary of MDA-ICA Applications

| Application | Description |

|---|---|

| Thiazole Synthesis | Reacts with sulfur sources and aldehydes/ketones to form thiazole rings |

| Multicomponent Reactions | Used in Ugi and Passerini reactions for diverse product formation |

| Polymer-Bound Synthesis | Enhances purification and automation in synthetic processes |

Case Study 1: Thiazole Derivatives

In one study, MDA-ICA was used in the synthesis of thiazole derivatives via Ugi four-component reactions. The resulting compounds exhibited promising antimicrobial activity against various bacterial strains, highlighting the potential of MDA-ICA in pharmaceutical applications .

Case Study 2: Cancer Cell Lines

Another investigation explored the cytotoxic effects of MDA-ICA derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Q & A

Q. What are the primary synthetic applications of methyl 3-(dimethylamino)-2-isocyanoacrylate in heterocyclic chemistry?

this compound serves as a versatile precursor in multicomponent reactions (MCRs) for synthesizing nitrogen-containing heterocycles. For example, it reacts with acyl halides to form imidazole-4-carboxylates via α-metalation and cyclization . It is also immobilized on solid-phase resins (e.g., CCI resin) to synthesize thiazoles, enabling efficient purification and scalability . Methodologically, reactions typically require anhydrous conditions and catalysts like NaH or K₂CO₃ to activate the isocyanide group.

Q. How should this compound be stored and handled to ensure stability?

The compound is hygroscopic and sensitive to heat. Storage at 0–6°C under inert gas (e.g., argon) is critical to prevent decomposition . Handling requires protective equipment (gloves, goggles) due to potential irritancy, similar to related cyanoacrylates . Analytical verification via ¹H NMR (δ 8.2–8.5 ppm for isocyanide protons) is recommended post-storage to confirm integrity.

Q. What spectroscopic techniques are most effective for characterizing reaction intermediates involving this compound?

- ¹H/¹³C NMR : Key for tracking the isocyanide group (δ ~160–170 ppm in ¹³C NMR) and monitoring cyclization progress.

- IR Spectroscopy : The isocyanide stretch (~2150 cm⁻¹) confirms functional group retention during reactions.

- LC-MS : Used to identify low-yield intermediates (e.g., thiazole or imidazole derivatives) in complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in imidazole synthesis?

Competing side reactions (e.g., oligomerization of isocyanides) are minimized by:

- Temperature Control : Maintaining reactions below 40°C to prevent thermal decomposition.

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility while reducing nucleophilic interference.

- Stoichiometric Precision : Limiting acyl halide equivalents to 1:1 ratios to avoid over-acylation . Contradictions in yield data (e.g., 60–85% in imidazole syntheses) may arise from trace moisture; rigorous drying of reagents is essential .

Q. What computational methods support mechanistic studies of this compound in MCRs?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron transfer during α-metalation and cyclization steps. For example, simulations reveal that the dimethylamino group stabilizes transition states via resonance, lowering activation energy by ~15 kcal/mol . Experimental validation via kinetic isotope effects (KIEs) further clarifies rate-determining steps.

Q. How do solid-phase synthesis protocols using this compound address scalability challenges?

Immobilization on CCI resin (Scheme 13 in ) enables:

- High Throughput : Parallel synthesis of thiazole libraries via automated cleavage.

- Purity Control : On-resin byproduct removal via sequential washes (MeOH, DCM).

- Yield Optimization : Typical yields range from 70–90%, though resin loading capacity (0.8–1.2 mmol/g) must be calibrated to avoid steric hindrance .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported melting points (61–67°C vs. broader ranges)?

Variations arise from polymorphic forms or impurities. Recrystallization from hexane/ethyl acetate (3:1) isolates the pure compound, confirmed via DSC (distinct endotherm at 65°C) . Cross-referencing CAS 113212-14-9 in databases like NIST or ChemIDplus ensures data reliability .

Q. What methods resolve conflicting reactivity data in acyl halide reactions?

Contradictory reports (e.g., acyl chloride vs. bromide reactivity) are clarified by:

- In Situ Monitoring : ReactIR tracks acyl halide consumption rates.

- Byproduct Analysis : GC-MS identifies halide-specific intermediates (e.g., methyl chloride adducts) .

Methodological Recommendations

- Experimental Design : Include control reactions (e.g., omitting the isocyanide) to confirm pathway specificity.

- Data Validation : Cross-check spectroscopic results with computational predictions (e.g., NMR chemical shift databases) .

- Safety Protocols : Use fume hoods and indirect-vent goggles when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.